N,N-Dimethyl-N'-pyridin-4-ylmethyl-benzene-1,4-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-pyridin-4-ylmethyl-benzene-1,4-diamine typically involves the reaction of N,N-dimethyl-1,4-benzenediamine with pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-pyridin-4-ylmethyl-benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N,N-Dimethyl-N’-pyridin-4-ylmethyl-benzene-1,4-diamine is widely used in scientific research, particularly in the field of proteomics. It is employed in the study of protein interactions and functions. Additionally, the compound has applications in medicinal chemistry, where it is used to explore potential therapeutic agents .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-pyridin-4-ylmethyl-benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-pyridin-2-ylmethyl-benzene-1,4-diamine: Similar structure but with the pyridine ring at a different position.
N,N-Dimethyl-N’-pyridin-3-ylmethyl-benzene-1,4-diamine: Another positional isomer with the pyridine ring at the 3-position.
Uniqueness
N,N-Dimethyl-N’-pyridin-4-ylmethyl-benzene-1,4-diamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specific research applications, particularly in the study of protein interactions .
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(pyridin-4-ylmethyl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17(2)14-5-3-13(4-6-14)16-11-12-7-9-15-10-8-12/h3-10,16H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYVQHZMKZXTHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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